

# A Comparative Guide to LY3056480 Research Findings for Sensorineural Hearing Loss

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the published research findings for LY3056480, a gamma-secretase inhibitor investigated for the treatment of sensorineural hearing loss (SNHL), with other emerging therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current landscape of regenerative therapies for hearing loss, supported by experimental data.

## **Mechanism of Action: The Notch Signaling Pathway**

**LY3056480** is a gamma-secretase inhibitor (GSI) that functions by inhibiting the Notch signaling pathway.[1] In the inner ear, the Notch pathway is crucial for determining the fate of progenitor cells, specifically whether they differentiate into sensory hair cells or supporting cells. In cases of SNHL, the loss of sensory hair cells is a primary cause of hearing impairment. By inhibiting gamma-secretase, **LY3056480** blocks Notch signaling, which in preclinical studies has been shown to induce the transdifferentiation of supporting cells into new hair cells, offering a potential regenerative approach to restore hearing.[1][2]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Notch inhibition by LY3056480.

## **Clinical Trial Performance: The REGAIN Study**

**LY3056480** was evaluated in a Phase I/IIa clinical trial known as REGAIN (Regeneration of inner ear hair cells with Gamma-secretase Inhibitors).[3][4][5] The study assessed the safety, tolerability, and efficacy of intratympanic injections of **LY3056480** in adults with mild to moderate SNHL.

## **Quantitative Data Summary**

The primary efficacy endpoint of the Phase IIa part of the trial was not met. There was no statistically significant change in the average pure-tone air conduction threshold across 2, 4, and 8 kHz at 12 weeks.[6][7] However, post-hoc analyses suggested some signs of clinical efficacy in a subset of patients.[1][8]



| Outcome Measure                                                                                                       | Result   | p-value        | Confidence Interval |
|-----------------------------------------------------------------------------------------------------------------------|----------|----------------|---------------------|
| Primary Endpoint: Average Pure-Tone Threshold Change at 12 Weeks (2, 4, 8 kHz)                                        | -0.46 dB | 0.545          | -1.94 to 1.03       |
| Secondary Endpoint: Average Pure-Tone Threshold Change at 6 Weeks (2, 4, 8 kHz)                                       | -0.87 dB | 0.252          | -2.37 to 0.63       |
| Post-hoc finding: Percentage of participants with ≥10 dB improvement in some individual frequencies at 6 and 12 weeks | 45%      | Not Applicable | Not Applicable      |

Table 1: Summary of Key Efficacy Outcomes from the REGAIN Phase IIa Trial.[6][7][9]

# **Comparison with Alternative Therapies**

Several other therapeutic candidates are in development for SNHL, with varying mechanisms of action and clinical trial outcomes.



| Therapeutic<br>Candidate | Mechanism of Action                                             | Latest Clinical Trial<br>Phase | Key Trial Findings                                                                                                                                                   |
|--------------------------|-----------------------------------------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| LY3056480                | Gamma-secretase<br>inhibitor (Notch<br>inhibitor)               | Phase I/IIa                    | Did not meet primary<br>endpoint for hearing<br>improvement. Showed<br>favorable safety and<br>tolerability. Some<br>efficacy signals in a<br>subset of patients.[6] |
| FX-322                   | Small molecules to regenerate hair cells                        | Phase IIb                      | Failed to meet primary efficacy endpoint of improvement in speech perception. Favorable safety profile.[10][11]                                                      |
| OTO-413                  | BDNF neurotrophin to repair synaptic connections                | Phase IIa                      | Showed a clinically meaningful improvement in some patients on Words-in-Noise tests at a lower dose, but higher doses failed to show benefit.[12][13][14][15]        |
| AK-OTOF                  | Gene therapy (AAV-<br>based) for OTOF-<br>mediated hearing loss | Phase I/II                     | Initial data showed hearing restoration in the first participant with profound hearing loss.[2][16]                                                                  |

Table 2: Comparison of **LY3056480** with other investigational therapies for sensorineural hearing loss.

# **Experimental Protocols**



## **REGAIN Clinical Trial (Phase I/IIa)**

Objective: To assess the safety, tolerability, and efficacy of intratympanic **LY3056480** in adults with mild to moderate SNHL.

Study Design: A multi-center, open-label, multiple-ascending dose trial.

Participants: Adults aged 18-80 with a diagnosis of mild to moderate SNHL.

#### Intervention:

- Phase I (Safety and Tolerability): 15 participants received three intratympanic injections of LY3056480 in one ear, with escalating doses (up to 250 micrograms).[3][5][17]
- Phase IIa (Efficacy): 44 participants received three intratympanic injections of the highest tolerated dose from Phase I.[3]

Administration: The drug was administered via intratympanic injection through the eardrum.[3]

**Primary Outcome Measures:** 

- Phase I: Occurrence and severity of adverse events.
- Phase IIa: Change from baseline in the average pure-tone air conduction threshold across 2,
   4, and 8 kHz at 12 weeks.[6]

Secondary Outcome Measures:

- Change in pure-tone thresholds at individual frequencies.
- Speech reception thresholds (SRTs).
- Distortion Product Otoacoustic Emissions (DPOAEs).
- Hearing Handicap Inventory for Adults/Elderly (HHIA/E).[6][18]





Click to download full resolution via product page

Figure 2: Experimental workflow of the REGAIN Phase I/IIa clinical trial.

## Conclusion

The research on **LY3056480** represents a significant step in the exploration of regenerative therapies for sensorineural hearing loss. While the REGAIN trial did not meet its primary efficacy endpoint, the safety and tolerability of the intratympanic administration were



established, and intriguing efficacy signals in a subset of patients warrant further investigation. [1][8] Comparison with other emerging therapies highlights the diverse range of strategies being employed to tackle this challenging condition, from small molecule drugs to gene therapies. The findings from the **LY3056480** research provide valuable lessons for the design of future clinical trials in the field of hearing restoration.[3][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Audion Therapeutics and the REGAIN Consortium Announce Publication in Nature Communications of Their Phase I/IIa Trial of an Intratympanic Gamma Secretase Inhibitor for the Treatment of Mild to Moderate Sensorineural Hearing Loss [biotechnewswire.ai]
- 2. Akouos reports positive data from gene therapy trial for hearing loss [clinicaltrialsarena.com]
- 3. World-first trial of regenerative hearing drug is successfully completed | UCL News UCL
   University College London [ucl.ac.uk]
- 4. klamathaudiology.com [klamathaudiology.com]
- 5. Welcome to the REGAIN Project [regainyourhearing.eu]
- 6. A phase I/IIa safety and efficacy trial of intratympanic gamma-secretase inhibitor as a regenerative drug treatment for sensorineural hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Phase 1/2 Clinical Trial Data for an Investigational Gene Therapy for Genetic Hearing Loss to be Presented at the Association for Research in Otolaryngology 2024 MidWinter Meeting [prnewswire.com]
- 8. audiontherapeutics.com [audiontherapeutics.com]
- 9. Regenerative Hearing Drug Assessed in World-First Trial | Technology Networks [technologynetworks.com]
- 10. Frequency Therapeutics Announces Topline Results for its Phase 2b Study of FX-322 for the Treatment of Sensorineural Hearing Loss BioSpace [biospace.com]
- 11. Hearing loss drug FX-322 fails to show benefit in clinical trial [healthyhearing.com]



- 12. hearingreview.com [hearingreview.com]
- 13. Otonomy Reports Positive Top-Line Results from Phase 2a Clinical Trial of OTO-413 in Patients with Hearing Loss | Nasdaq [nasdaq.com]
- 14. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 15. Otonomy Reports Results from Clinical Evaluation of OTO-413 Higher Doses in Patients with Hearing Loss BioSpace [biospace.com]
- 16. Positive Phase 1/2 Clinical Trial Data Investigational Gene Therap [usher-syndrome.org]
- 17. hearingreview.com [hearingreview.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to LY3056480 Research Findings for Sensorineural Hearing Loss]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363570#replicating-published-ly3056480-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com